N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-5-7-15(8-6-14)19-11-16(21)20-17(12-18)9-3-4-10-17/h5-8,13,19H,3-4,9-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPGAZLCOMODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key structural analogs, highlighting differences in substituents, molecular properties, and reported biological activities:
Key Observations
Substituent Impact on Molecular Weight and Lipophilicity: The target compound (MW 418.55) is significantly larger than HC-030031 (MW 301.30) due to its piperazine-sulfonyl group and cyanocyclopentyl moiety. This increased size may reduce bioavailability but enhance target specificity in hydrophobic binding pockets .
Functional Group Diversity: Cyanocyclopentyl vs. Purine-Dione (HC-030031): The cyanocyclopentyl group in the target compound and its analog in may confer metabolic resistance compared to HC-030031’s purine-dione core, which is critical for TRPA1 antagonism . Sulfonyl vs.
Therapeutic Implications: Ion Channel Modulation: Suvecaltamide’s Cav channel stabilization activity suggests that the target compound’s isopropylphenyl group could similarly interact with ion channels, though this requires experimental validation . Anti-inflammatory Potential: Analogous to HC-030031’s role in reducing airway inflammation, the target compound’s acetamide backbone might be optimized for TRPA1 or related targets .
Biological Activity
N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide is a compound of interest due to its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C18H22N4O
- Molecular Weight : 306.4 g/mol
- CAS Number : 896702-83-3
The structure includes a cyanocyclopentyl group and an isopropyl-substituted phenyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, particularly those containing substituted phenyl groups. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High |
| N-(3-bromophenyl)-2-chloroacetamide | E. coli | Moderate |
| This compound | Pending Studies | TBD |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored in various studies. The presence of specific functional groups has been linked to enhanced cytotoxicity against cancer cell lines. For example, compounds with a similar structure have shown activity against breast and prostate cancer cells .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various substituted acetamides, it was found that compounds with higher lipophilicity exhibited increased cell membrane permeability, leading to enhanced cytotoxic effects on cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting their integrity.
- Interference with DNA Synthesis : Some derivatives have been reported to interfere with DNA replication in cancer cells.
Q & A
Q. What synthetic routes are recommended for N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide, and how can reaction conditions be optimized for laboratory-scale synthesis?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. A plausible route is:
Substitution : React 4-(propan-2-yl)aniline with a chloroacetamide derivative in the presence of a base (e.g., 2,6-lutidine) to form the intermediate 2-{[4-(propan-2-yl)phenyl]amino}acetamide .
Cyclopentyl Cyanide Incorporation : Condense the intermediate with 1-cyanocyclopentylamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under cooled (0–5°C) and inert conditions .
- Optimization Tips :
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
- Purify intermediates via column chromatography or recrystallization.
- Key Table : Synthetic Steps Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | 2,6-lutidine, DCM, 25–30°C | ~75 | |
| Condensation | TBTU, 0–5°C, DCM | ~60 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the cyanocyclopentyl group (~1.5–2.5 ppm for cyclopentyl protons, ~120 ppm for nitrile carbon) and the propan-2-yl substituent (δ 1.2–1.4 ppm for methyl groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: 314.18) .
- Elemental Analysis : Ensure purity (>95%) by matching C, H, N percentages to theoretical values .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the 1-cyanocyclopentyl group influence the compound’s pharmacokinetic properties, and what in vitro models are suitable for assessment?
- Methodological Answer :
- Lipophilicity : The cyanocyclopentyl group increases logP (~2.8 predicted via XLogP3), enhancing membrane permeability .
- Metabolic Stability : Use liver microsome assays (human/rat) to measure half-life (t1/2). Compare with analogs lacking the nitrile group.
- In Vitro Models :
- Caco-2 cells : Assess intestinal absorption.
- HEK293 cells expressing Cav channels : Evaluate target engagement (voltage-gated calcium channel modulation) .
Q. What computational strategies predict binding affinity to voltage-gated calcium channels, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking : Use Cav channel crystal structures (e.g., PDB: 6JP5) to model interactions. The acetamide moiety may form hydrogen bonds with Glu1117, while the cyanocyclopentyl group occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å suggests strong affinity).
- Validation : Compare in silico results with patch-clamp electrophysiology data (IC50 < 100 nM indicates potency) .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) and NMR to rule out degradation .
- Assay Conditions : Standardize protocols (e.g., cell line: HEK293 vs. CHO; calcium flux vs. electrophysiology) .
- Control Experiments : Test stability in assay buffers (e.g., pH 7.4, 37°C) to identify decomposition products .
- Key Table : Common Experimental Variables
| Variable | Impact | Resolution |
|---|---|---|
| Purity | False positives/negatives | HPLC/LC-MS |
| Cell Line | Differential expression | Use transfected HEK293 |
| Solvent (DMSO%) | Toxicity artifacts | Limit to <0.1% |
Data Contradiction Analysis
Q. Why might in silico predictions of solubility conflict with experimental measurements?
- Methodological Answer :
- Prediction Tools : Algorithms like ALOGPS may underestimate the solubilizing effect of the propan-2-yl group.
- Experimental Factors :
- pH : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).
- Aggregation : Use dynamic light scattering (DLS) to detect micelle formation at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
